cassiaside C2

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

cassiaside C2 has been reported in Senna obtusifolia with data available.

structure in first source

Comprehensive Technical Guide: Cassiaside C2 from Cassia obtusifolia Seeds

Introduction to Cassiaside C2 and Its Natural Source

This compound is a specialized naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia L., a plant belonging to the Leguminosae family. This compound is part of a broader group of bioactive metabolites that have garnered significant scientific interest due to their diverse pharmacological properties. Cassia obtusifolia, known as "Juemingzi" in Traditional Chinese Medicine, has been used for centuries in East Asia as a natural remedy for treating various conditions including headaches, dizziness, constipation, and eye diseases [1] [2]. The seeds are frequently roasted and brewed as a medicinal tea in Korea, reflecting their importance in traditional therapeutic practices [1]. The structural complexity of this compound and its presence in a well-characterized medicinal plant makes it a compelling subject for phytochemical and pharmacological investigation.

The genus Cassia has undergone significant taxonomic revision, with many species previously classified under Cassia now reclassified under the genus Senna. Cassia obtusifolia L. is considered synonymous with Senna obtusifolia (L.) H.S.Irwin & Barneby, though it remains widely referenced in pharmacological literature under its traditional classification [3] [4]. This annual semi-shrubby herb reaches heights of 0.5-2 meters and produces distinctive sickle-shaped pods containing numerous dark brown, shiny seeds [1]. The seeds of C. obtusifolia are rhomboidal or slightly flat, with linear concave ramps on each side, which helps distinguish them from the closely related C. tora L. [1]. As research into plant-derived bioactive compounds accelerates, this compound represents a promising candidate for further development due to its documented biological activities and natural abundance in a widely distributed plant species.

Botanical Source and Phytochemical Context

Botanical Description of Cassia obtusifolia

Cassia obtusifolia is an annual semi-shrubby herb that typically grows to heights between 0.5 and 2 meters [1]. The plant features paripinnate compound leaves with two or three pairs of obovate leaflets that possess a distinctive rounded tip. Between the two lowest pairs of leaflets, a characteristic conical gland is present [2]. The flowers are yellow, approximately 0.8-1.5 cm in diameter, and typically appear in pairs in the leaf axils, wilting by midday [1]. The fruit takes the form of slender, gently downward-curving pods that can reach up to 20 cm in length and contain numerous dark brown, shiny seeds measuring approximately 0.5 cm in length [1]. These seeds are rhomboidal or slightly flat with linear concave ramps on each side, which serves as a key distinguishing morphological feature from the closely related Cassia tora L. [1].

The plant is predominantly found in tropical and subtropical regions, with native distribution across China, Korea, India, and western tropical areas [1]. It thrives in various habitats including moist and sunny locations, hillside shrubs, and the sandy soil of river banks [2]. C. obtusifolia blooms from July to September and produces fruit from September to October [2]. The seeds are harvested when fully mature and dried for medicinal use. In traditional medicine practices, different parts of the plant are utilized, including the whole plant, roots, leaves, stem bark, pods, and seeds, each with specific ethnomedicinal applications [1]. The seeds remain the most valued part for medicinal purposes and are the primary source of this compound and other bioactive compounds.

Phytochemical Profile of C. obtusifolia Seeds

The seeds of C. obtusifolia contain a diverse array of bioactive compounds that contribute to their pharmacological properties. Phytochemical investigations have identified over 70 different compounds from Cassiae Semen (the dried seeds of C. obtusifolia or C. tora) [2]. The major chemical constituents can be categorized into several classes:

Table: Major Phytochemical Classes in C. obtusifolia Seeds

| Phytochemical Class | Representative Compounds | Relative Abundance |

|---|---|---|

| Anthraquinones | Emodin, chrysophanol, physcion, obtusin, aurantio-obtusin, chryso-obtusin | High [1] [2] |

| Naphthopyrone glycosides | This compound, cassiaside B2, rubrofusarin-6-O-β-gentiobioside, toralactone-9-β-gentiobioside | Medium [1] [5] |

| Polysaccharides | Galactomannans with varying molecular weights | High [6] |

| Volatile oils | Various terpenoids and sterols | Low [2] |

Anthraquinones represent the most abundant and extensively studied class of compounds in C. obtusifolia seeds, with approximately 53 different anthraquinones identified to date [2]. These include emodin, chrysophanol, physcion, aloe-emodin, and various derivatives such as obtusin, aurantio-obtusin, and chryso-obtusin [1] [2]. The naphthopyrone glycosides, including this compound, constitute another important class of bioactive compounds. These compounds are characterized by a naphthopyrone aglycone (such as rubrofusarin or toralactone) linked to various sugar moieties, often gentiobiosyl or glucosyl groups [2] [5]. Additionally, the seeds contain significant amounts of polysaccharides, primarily galactomannans, which have demonstrated notable antioxidant activities [6]. The complex interplay between these diverse phytochemical classes contributes to the multifaceted pharmacological profile of C. obtusifolia seeds.

Extraction, Isolation and Analytical Methods

Extraction Techniques for this compound

The extraction of this compound from C. obtusifolia seeds involves several methodical steps to separate the target compound from the complex seed matrix. An efficient preliminary approach involves defatting the seed meal followed by polar solvent extraction [4]. The process typically begins with dry milling of the whole seeds to produce a homogeneous powder. The ground seed meal is then defatted using non-polar solvents such as petroleum ether in a Soxhlet extractor for approximately 20 hours [4]. After defatting, the dried meal is extracted with deionized water and centrifuged until the supernatant becomes clear. To precipitate water-soluble proteins, the supernatant is heated to 92-93°C for 40 minutes, then vacuum-filtered through a celite pad [4].

The extraction efficiency can be significantly enhanced using modern extraction technologies. Microwave-assisted extraction (MAE) has demonstrated superior performance compared to traditional hot water extraction (HWE) [6]. For Cassia seed polysaccharides (which may include glycosidic compounds like this compound), the optimal MAE conditions were determined to be: microwave power of 400-415 W, extraction time of 6-7 minutes, and a water-to-raw material ratio of 50-51 mL/g [6]. This approach achieved an extraction yield of approximately 8.02%, significantly higher than conventional methods. Following the initial extraction, the crude extract is subjected to purification using column chromatography with Amberlite XAD-4 resin [4]. The resin is first washed with deionized water to remove polysaccharides, free sugars, and oligosaccharides, followed by elution with ethanol and 0.1 M ammonium hydroxide in ethanol to recover the anthraquinones and phenolic constituents, including this compound [4].

Analytical Characterization and Quality Control

The characterization of this compound relies heavily on advanced chromatographic and spectrometric techniques. High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MSn) has proven particularly valuable for analyzing the complex mixture of phenolic compounds present in C. obtusifolia seed extracts [4]. The HPLC separation is typically performed using a C18 column (e.g., Inertsil 5 ODS 3, 150 mm × 3 mm id) with a gradient elution program from 0.25% acetic acid in water to 0.25% acetic acid in acetonitrile over 45 minutes at a flow rate of 0.3 mL/min [4].

Mass spectrometric analysis employing collision-induced dissociation (CID) experiments provides crucial structural information. In negative ion mode with collision energy settings of 45-55, automated data-dependent CID scanning can be performed on the first and second most intense ions detected during MS monitoring [4]. This approach allows for the identification of this compound based on its retention time, mass spectral data, and fragmentation pattern compared to available standards or published data. Fourier Transform Infrared (FT-IR) spectrometry can further corroborate structural information, with characteristic absorption bands for anthraquinone glycosides observed at approximately 3422 cm⁻¹ (-OH), 1718 cm⁻¹ (-CO₂ stretch), 1655-1631 cm⁻¹ (-C=C- aromatic breathing mode), and 1089 cm⁻¹ (-CHO- stretch) [4]. For quality control purposes, the Pharmacopoeia of the People's Republic of China recommends using chrysophanol and aurantio-obtusin as indicator components to standardize Cassiae semen products, with minimum content requirements of 0.20% and 0.080%, respectively [2].

Quantitative Phytochemical Data and Pharmacological Activities

Quantitative Phytochemical Composition

The seeds of C. obtusifolia contain a diverse array of bioactive compounds in varying concentrations. While the exact quantitative data for this compound specifically is limited in the available literature, comprehensive analyses have been conducted on the major phytochemical classes present in the seeds. Anthraquinones represent the most abundant class of bioactive compounds, with content varying significantly depending on growing conditions, harvest time, and processing methods [2]. The naphthopyrone glycosides, including this compound, generally occur in lower concentrations but contribute significantly to the biological activity profile of the seeds [5].

Table: Bioactive Compounds in C. obtusifolia Seeds and Their Concentration Ranges

| Compound Name | Compound Class | Concentration Range | Extraction Solvent |

|---|---|---|---|

| Total anthraquinones | Anthraquinones | 0.5-2.5% dry weight | Various [2] |

| Chrysophanol | Anthraquinone | ~0.2% dry weight (minimum pharmacopoeial requirement) | Ethanol, methanol [2] |

| Aurantio-obtusin | Anthraquinone | ~0.08% dry weight (minimum pharmacopoeial requirement) | Ethanol, methanol [2] |

| This compound | Naphthopyrone glycoside | Not quantitatively specified | Water, aqueous methanol [5] |

| Total polysaccharides | Polysaccharides | 7-9% (MAE optimized yield) | Water [6] |

It is important to note that the concentration of this compound and related compounds can be optimized through extraction parameter adjustments. For instance, microwave-assisted extraction has been shown to increase the yield of Cassia seed polysaccharides by approximately 8.02% under optimized conditions [6]. Similar optimization could potentially enhance the extraction efficiency of naphthopyrone glycosides. The structural characteristics of these compounds significantly influence their extraction behavior; for example, the glycosidic nature of this compound makes it more soluble in polar solvents compared to the aglycone forms of anthraquinones.

Documented Pharmacological Activities

This compound and related compounds from C. obtusifolia seeds exhibit a range of significant pharmacological effects that have been demonstrated through various in vitro and in vivo studies:

Anti-allergic Activity: this compound has demonstrated notable histamine release inhibition properties. In experimental models using rat peritoneal exudate mast cells induced by antigen-antibody reaction, this compound significantly inhibited histamine release [5]. This anti-allergic activity is particularly valuable given the role of histamine in inflammatory and allergic responses. The structural requirements for this activity appear to involve the specific glycosylation pattern of the naphthopyrone core.

Antioxidant Effects: Crude extracts containing naphthopyrone glycosides from C. obtusifolia seeds exhibit remarkable free radical scavenging activities [6]. These extracts have demonstrated significant ABTS, DPPH, nitric oxide, and hydroxyl radical scavenging activities as well as reducing power [6]. The antioxidant capacity is influenced by extraction methods, with MAE-extracted polysaccharides showing higher activity due to lower molecular weights and higher content of unmethylated galacturonic acid [6].

Neuroprotective Potential: While specific data on this compound is limited, extracts from C. obtusifolia seeds have shown neuroprotective properties relevant to neurodegenerative conditions like Alzheimer's disease and Parkinson's disease [1] [7]. These effects are attributed to the complex mixture of anthraquinones and naphthopyrones working through multiple mechanisms, including inhibition of oxidative stress and modulation of neurotransmitter systems.

Antidiabetic Activity: Related naphthopyrone compounds from C. obtusifolia have demonstrated α-glucosidase and α-amylase inhibitory effects, which may contribute to managing post-prandial hyperglycemia [8]. Additionally, network pharmacology and molecular docking studies suggest that cassiarin B, cassiaoccidentalin B, and cinnamtannin A2 from Cassia species act as lead hits for anti-diabetic activity, primarily targeting the PI3K-Akt signaling pathway and AKR1B1 (aldose reductase) [8].

Antimicrobial Properties: Extracts from C. obtusifolia seeds containing naphthopyrone glycosides have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains [1] [3]. The mechanism likely involves disruption of microbial membrane integrity and inhibition of essential microbial enzymes.

The following diagram illustrates the multifaceted pharmacological mechanisms of this compound and related compounds:

Mechanisms of Action: this compound demonstrates multiple pharmacological activities through distinct molecular pathways.

Experimental Protocols for Key Assays

Histamine Release Inhibition Assay

The histamine release inhibition assay is a crucial method for evaluating the anti-allergic activity of this compound. This protocol utilizes rat peritoneal exudate mast cells induced by antigen-antibody reaction [5]. The experimental workflow can be summarized as follows:

- Cell Preparation: Collect rat peritoneal exudate cells by lavaging the peritoneal cavity with buffered salt solution. Isolate mast cells through density gradient centrifugation.

- Sensitization: Sensitize the mast cells with anti-dinitrophenyl (DNP) IgE antibody for at least 2 hours at 37°C.

- Compound Treatment: Incubate the sensitized mast cells with varying concentrations of this compound (typically ranging from 1-100 μM) for 15-30 minutes before challenge.

- Challenge: Activate the mast cells by adding DNP-conjugated human serum albumin as the antigen.

- Histamine Quantification: After incubation, centrifuge the reaction mixture and measure histamine content in the supernatant using HPLC with fluorescence detection or enzyme immunoassay.

- Calculation: Determine the percentage inhibition of histamine release compared to control samples without this compound treatment.

This assay provides quantitative data on the anti-allergic potential of this compound. The results are typically expressed as IC₅₀ values, representing the concentration required to achieve 50% inhibition of histamine release. The specificity of the response can be verified using control compounds with known activity and by assessing cell viability to ensure that observed effects are not due to cytotoxicity.

Antioxidant Activity Evaluation

The antioxidant capacity of this compound and related extracts can be evaluated through multiple complementary assays, each measuring different aspects of antioxidant activity:

DPPH Radical Scavenging Assay: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Mix equal volumes of this solution with various concentrations of this compound or extract. After 30 minutes of incubation in darkness, measure the absorbance at 517 nm. Calculate the percentage scavenging activity using the formula: % Scavenging = [(A_control - A_sample)/A_control] × 100 [6].

ABTS Radical Cation Decolorization Assay: Generate the ABTS⁺⁺ radical cation by reacting ABTS solution (7 mM) with potassium persulfate (2.45 mM) and allowing the mixture to stand in darkness for 12-16 hours. Dilute the ABTS⁺⁺ solution to an absorbance of 0.70 ± 0.02 at 734 nm. Mix the diluted ABTS⁺⁺ solution with samples and measure absorbance after 6 minutes of incubation [6].

Hydroxyl Radical Scavenging Assay: Generate hydroxyl radicals via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH). Include the sample in the reaction mixture along with a detector molecule such as salicylic acid, which forms a colored adduct upon reaction with hydroxyl radicals. Measure the decrease in adduct formation in the presence of this compound compared to control [6].

Reducing Power Assay: Mix the sample with phosphate buffer (0.2 M, pH 6.6) and potassium ferricyanide (1%). After incubation at 50°C for 20 minutes, add trichloroacetic acid (10%) and centrifuge the mixture. Collect the supernatant, mix with ferric chloride (0.1%), and measure absorbance at 700 nm. Higher absorbance indicates greater reducing power [6].

These assays provide a comprehensive profile of the antioxidant capabilities of this compound, which is particularly relevant given the compound's potential application in mitigating oxidative stress-related pathologies.

Therapeutic Potential and Research Implications

This compound demonstrates significant therapeutic potential across multiple disease domains, positioning it as a promising candidate for drug development. The compound's anti-allergic properties, specifically its ability to inhibit histamine release from mast cells, suggest potential applications in allergic disorders such as allergic rhinitis, urticaria, and atopic dermatitis [5]. The multifactorial nature of allergic diseases requires therapeutic agents that can target multiple pathways, and this compound's mechanism of action presents a natural alternative to conventional antihistamines. Furthermore, the antioxidant capabilities of this compound and related compounds indicate potential in managing oxidative stress-related conditions including metabolic disorders, neurodegenerative diseases, and inflammatory conditions [6]. The combination of antioxidant and anti-inflammatory effects represents a particularly valuable therapeutic profile, as oxidative stress and inflammation often coexist in chronic diseases.

From a drug development perspective, this compound offers several advantages as a lead compound. Its natural origin and presence in a traditionally consumed medicinal plant suggest a favorable safety profile, though comprehensive toxicological studies are still needed. The glycosidic nature of the compound may enhance its water solubility compared to aglycone forms, potentially improving bioavailability. However, challenges remain in optimizing the pharmacokinetic properties and target specificity of this compound. Future research should focus on structure-activity relationship studies to identify the key structural features responsible for its biological activities, which could guide the development of more potent analogs. Additionally, exploration of formulation strategies to enhance bioavailability and tissue targeting would significantly advance the therapeutic application of this promising natural product. The integration of this compound into combination therapies with existing agents also represents an interesting avenue for research, potentially allowing for lower doses of synthetic drugs and reduced side effects.

Conclusion

References

- 1. Phytochemistry, Ethnopharmacological Uses, Biological ... [pmc.ncbi.nlm.nih.gov]

- 2. Cassiae semen: A review of its phytochemistry and ... [spandidos-publications.com]

- 3. A Review of Recent Studies on the Antioxidant and Anti ... [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Components Recoverable From Sicklepod ... [longdom.org]

- 5. Antiallergic Agent from Natural Sources. Structures and ... [jstage.jst.go.jp]

- 6. Extraction Optimization, Structural Characterization, and ... [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemistry, Ethnopharmacological Uses, Biological ... [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the therapeutic mechanisms of Cassia glauca in ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Cassiaside C2: A Bioactive Naphthopyrone Glycoside

Introduction and Executive Summary

Cassiaside C2 is a specialized naphthopyrone glycoside isolated primarily from the seeds of Cassia obtusifolia L. (commonly known as Cassiae semen or Juemingzi). This compound belongs to a class of naturally occurring phenolic compounds characterized by a naphtho-α-pyrone (benzol[g]chromen-4-one) core structure conjugated with multiple sugar moieties. Research conducted over the past two decades has revealed that this compound exhibits significant pharmacological potential, particularly as a potent antiallergic agent through inhibition of histamine release from mast cells, along with hepatoprotective and antioxidant properties mediated via the Nrf2 signaling pathway [1] [2] [3]. This whitepaper provides a comprehensive technical overview of this compound, including its chemical classification, isolation sources, synthesis, quantitative biological activities, molecular mechanisms, and experimental protocols suitable for research and drug development applications.

Chemical Classification and Structural Characteristics

Core Chemical Taxonomy

This compound belongs to a specific subclass of natural products with the following chemical classification:

- Primary Class: Organic compounds → Organoheterocyclic compounds → Naphthopyrans → Naphthopyranones [4]

- Specific Subclass: Naphthopyrone glycosides (specifically naphtho-α-pyrone glycosides) [1] [5]

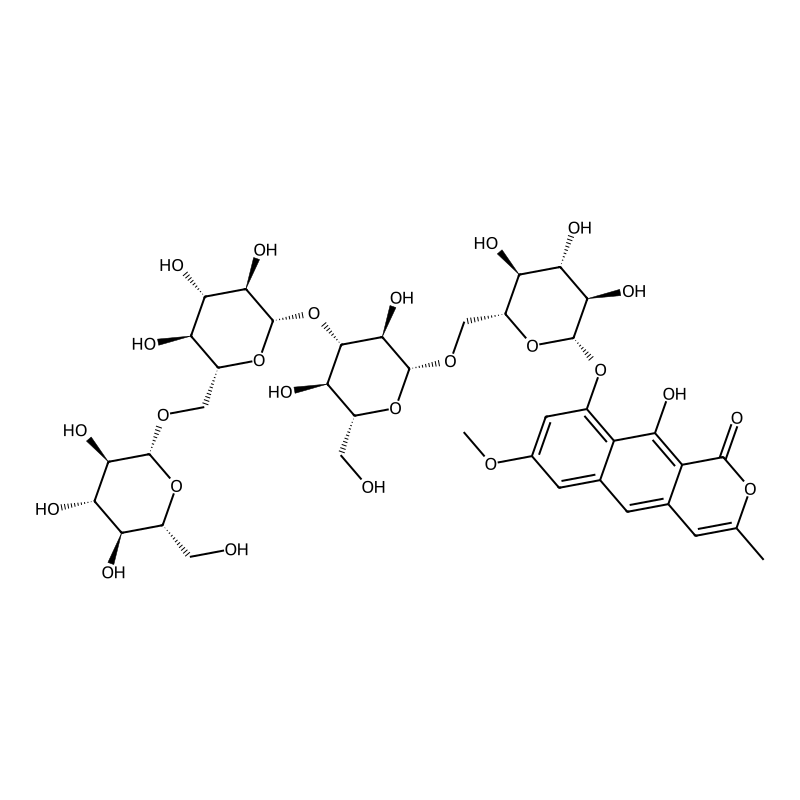

- Structural Features: Comprises a naphtho-α-pyrone aglycone (toralactone) conjugated with a tetraglucoside chain [1]

Structural Specification

The table below summarizes the key structural characteristics of this compound:

Table 1: Structural Characteristics of this compound

| Property | Specification |

|---|---|

| Systematic Name | Toralactone 9-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside [1] |

| Molecular Formula | C₃₉H₅₂O₂₅ [2] [6] |

| Molecular Weight | 920.82 g/mol [2] [6] |

| CAS Registry Number | 218155-49-8 [2] |

| Glycosidic Linkages | (1→6) and (1→3) glucosidic bonds [1] |

| Aglycone Structure | Toralactone (5-hydroxy-2-methyl-4H-benzo[g]chromen-4-one) [1] |

The unique tetraglucoside structure with specific glycosidic linkages contributes significantly to the compound's bioavailability and biological activity. The presence of both (1→6) and (1→3) glucosidic bonds in the saccharide chain creates a distinctive molecular architecture that influences its interaction with biological targets [1].

Natural Occurrence and Phytochemistry

Botanical Sources

This compound is primarily isolated from Cassia obtusifolia L. (synonymous with Cassia tora L.), a member of the Leguminosae (Fabaceae) family [5] [7]. This annual herb is widely distributed in Southeast Asia, including China, Korea, Japan, and India. The compound is found predominantly in the seeds of the plant, which are traditionally used in Chinese medicine (where they are known as Juemingzi) and often consumed as a roasted tea in Korea [5] [7].

Phytochemical Context

In the phytochemical profile of Cassia obtusifolia, this compound is one of several naphthopyrone glycosides. The plant contains a diverse array of bioactive compounds, with the major classes being:

- Anthraquinones (emodin, chrysophanol, physcion, obtusifolin, etc.)

- Naphthopyrone glycosides (cassiaside, cassiaside B, cassiaside C, this compound, toralactone glycosides)

- Volatile oils and sterols [5] [7]

Naphthopyrone glycosides like this compound are considered one of the primary active constituents responsible for many of the documented pharmacological effects of Cassiae semen [7].

Synthesis and Biosynthesis

Total Synthesis

The total synthesis of this compound has been achieved through a convergent strategy that involves:

- Construction of the naphtho-α-pyrone core through condensation of orsellinate with a pyrone derivative using lithium diisopropylamide (LDA) as a base, following methodology developed by Staunton and co-workers [1]

- Glycosylation steps employing glycosyl trifluoroacetimidates or trichloroacetimidates as glycosylation donors [1]

A critical challenge in the synthesis is the low reactivity of the naphthol group of toralactone as a glycosylation acceptor. This has been addressed by using:

- Excess glycosyl donors (6.0 equivalents of trifluoroacetimidate or trichloroacetimidate)

- Catalytic amounts of TMSOTf (0.05-0.3 equivalents)

- These optimized conditions provide excellent yields of the desired glycosylated product [1]

Biosynthetic Pathway

The biosynthetic route to this compound likely involves:

- Formation of the naphtho-α-pyrone aglycone (toralactone) through polyketide pathway

- Sequential glycosylation by specific glycosyltransferases

- Saccharide chain elongation through specific glucosyltransferases that create the (1→6) and (1→3) linkages [1]

Biological Activities and Quantitative Pharmacological Data

This compound exhibits a range of biological activities with potential therapeutic applications. The table below summarizes the key pharmacological effects and their quantitative parameters:

Table 2: Quantitative Biological Activities of this compound

| Biological Activity | Experimental Model | Key Parameters/Results | Mechanistic Insights |

|---|---|---|---|

| Antiallergic Activity | Rat peritoneal exudate mast cells induced by antigen-antibody reaction [2] | Strong inhibition of histamine release [2] | Mast cell stabilization and prevention of degranulation |

| Hepatoprotective & Antioxidant Effects | Human liver-derived HepG2 cells intoxicated with tert-butylhydroperoxide (t-BHP) [3] | Amelioration of intracellular ROS generation; restoration of glutathione levels; non-toxic up to 80 µM [3] | Nrf2-mediated HO-1 activation; Modulation of MAPK pathway (JNK phosphorylation, ERK phosphorylation, p38 dephosphorylation) [3] |

| Potential Anti-AD Activity | BACE1 inhibition assay [8] | IC₅₀ = 4.45 µM; Kᵢ = 9.85 µM (mixed-type inhibition) [8] | Inhibition of beta-secretase involved in amyloid-beta production |

Molecular Mechanisms and Signaling Pathways

Hepatoprotective Mechanism via Nrf2 and MAPK Pathways

The hepatoprotective effects of this compound and related naphthopyrone glycosides involve a complex interplay between the Nrf2 antioxidant pathway and MAPK signaling cascades, as illustrated below:

Figure 1: Molecular mechanisms underlying the hepatoprotective effects of this compound and related naphthopyrone glycosides involving Nrf2-mediated HO-1 activation and MAPK pathway modulation [3].

Antiallergic Mechanism

The antiallergic activity of this compound primarily involves:

- Inhibition of histamine release from mast cells

- Stabilization of mast cell membranes following antigen-antibody reactions

- Prevention of mediator release that triggers allergic responses [2]

Experimental Protocols and Methodologies

Isolation and Purification Protocol

For the isolation of this compound from natural sources:

- Plant Material Preparation: Seeds of Cassia obtusifolia L. are dried, powdered, and defatted using hexane or petroleum ether [5] [7]

- Extraction: Macerate or percolate with 70-80% methanol or ethanol (or methanol-water mixtures) at room temperature; concentrate under reduced pressure [5] [7]

- Fractionation: Partition the extract between water and n-butanol; collect the n-butanol fraction containing glycosides [3]

- Chromatographic Separation:

Bioactivity Assessment Protocols

7.2.1 Antiallergic Activity Assessment

Objective: Evaluate inhibition of histamine release from mast cells [2]

Procedure:

- Cell Preparation: Isolate rat peritoneal exudate mast cells

- Sensitization: Sensitize cells with anti-DNP IgE antibody

- Treatment: Pre-incubate cells with this compound at varying concentrations

- Stimulation: Challenge with DNP-BSA antigen to trigger degranulation

- Measurement: Quantify histamine release in supernatant using HPLC or fluorometric assays

- Analysis: Calculate percentage inhibition compared to untreated controls

7.2.2 Hepatoprotective Activity Assessment

Objective: Assess protection against oxidative stress-induced hepatotoxicity [3]

Procedure:

- Cell Culture: Maintain human hepatoma HepG2 cells in DMEM with 10% FBS

- Treatment:

- Pre-treat cells with this compound (0-80 μM) for predetermined time

- Induce oxidative stress with tert-butylhydroperoxide (t-BHP, 0.5-1 mM)

- Viability Assessment: Measure using MTT assay

- Oxidative Stress Parameters:

- Intracellular ROS: Measure using DCFH-DA fluorescence probe

- Glutathione levels: Quantify using GSH assay kit

- Protein Analysis:

- Prepare cell lysates for Western blotting

- Detect Nrf2 nuclear translocation, HO-1 expression, and MAPK phosphorylation states

Synthetic Chemistry Protocol

Objective: Total synthesis of this compound [1]

Procedure:

- Aglycone Synthesis:

- Condense orsellinate with pyrone derivative using LDA (Staunton method)

- Purify toralactone aglycone by column chromatography

- Glycosyl Donor Preparation:

- Prepare glycosyl trifluoroacetimidate or trichloroacetimidate donors from glucose derivatives

- Glycosylation:

- Dissolve toralactone acceptor and glycosyl donor (6.0 equiv) in anhydrous dichloromethane or toluene

- Activate with catalytic TMSOTf (0.05-0.3 equiv) under inert atmosphere

- Stir at room temperature or elevated temperature until reaction completion

- Quench with triethylamine, concentrate, and purify by column chromatography

- Deprotection:

- Remove protecting groups under appropriate conditions

- Purify final product using reversed-phase HPLC

Research Applications and Potential Therapeutic Uses

Based on its documented biological activities, this compound has potential applications in several therapeutic areas:

- Allergic Disorders: Development as a mast cell stabilizer for allergic rhinitis, asthma, and urticaria

- Liver Diseases: Potential application in drug-induced liver injury, alcoholic liver disease, and non-alcoholic steatohepatitis as a hepatoprotective agent

- Neurodegenerative Disorders: Investigation for Alzheimer's disease therapy through BACE1 inhibition

- Metabolic Disorders: Potential exploration for metabolic syndrome due to antioxidant properties

Conclusion and Future Perspectives

This compound represents a chemically distinctive naphthopyrone tetraglucoside with demonstrated biological activities, particularly in the realms of antiallergic and hepatoprotective effects. The compound's mechanism of action involves modulation of key cellular signaling pathways, including Nrf2-mediated antioxidant responses and MAPK signaling cascades.

Future research should focus on:

- Structure-activity relationship studies to optimize pharmacological properties

- In vivo validation of efficacy in disease models

- Pharmacokinetic optimization to improve bioavailability of the glycosidic structure

- Exploration of synergistic effects with other bioactive compounds from Cassia obtusifolia

References

- 1. Total Synthesis of the Antiallergic Naphtho-Alpha-Pyrone ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Antiallergic Agent [medchemexpress.com]

- 3. Anthraquinone and naphthopyrone glycosides from Cassia ... [pubmed.ncbi.nlm.nih.gov]

- 4. Showing Compound Cassiaside (FDB012111) [foodb.ca]

- 5. Phytochemistry, Ethnopharmacological Uses, Biological ... [mdpi.com]

- 6. Showing this compound (PHY0153670) [phytobank.ca]

- 7. Cassiae semen: A review of its phytochemistry and ... [spandidos-publications.com]

- 8. Cassiaside|CAS 13709-03-0 [dcchemicals.com]

Comprehensive Application Notes and Protocols for Cassiaside C2: Solubility, Storage, and Experimental Guidelines

Chemical Profile and Introduction

Cassiaside C2 (CAS No. 1958039-40-1) is a specialized phenolic compound isolated from the seeds of Cassia obtusifolia L., a plant belonging to the Leguminosae family. This natural product has gained significant research interest due to its potential biological activities and applications in pharmacological studies. With a molecular formula of C₃₉H₅₂O₂₅ and molecular weight of 920.8 g/mol, this compound is typically supplied as a high-purity powder (≥98%) that requires proper solubilization for experimental use. [1] [2]

The Cassia genus, particularly Cassia obtusifolia L. (also known as Cassia tora L. or sicklepod), has a long history of use in traditional medicine across East Asia. Various parts of the plant, especially the seeds, contain diverse bioactive compounds including anthraquinones, naphthopyrones, and phenolic glycosides like this compound. These compounds demonstrate a range of pharmacological properties such as potential antidiabetic, neuroprotective, and anti-inflammatory effects, making them valuable candidates for drug discovery research. [2] [3]

Solubility Profile and Stock Solution Preparation

Quantitative Solubility Data

This compound exhibits varying solubility profiles in different organic solvents, which is a critical consideration for experimental planning. The following table summarizes the comprehensive solubility data and prepared concentrations for this compound:

Table: Solubility Properties and Working Concentrations of this compound

| Solvent | Solubility Status | Recommended Stock Concentration | Common Experimental Dilutions | Storage Stability |

|---|---|---|---|---|

| DMSO | Freely soluble | 10 mM (9.21 mg/mL) | 1-100 µM | ≤2 weeks at -20°C |

| Methanol | Soluble | 5-10 mg/mL | 1-50 µM | Prepare fresh |

| Ethanol | Soluble | 5-10 mg/mL | 1-50 µM | Prepare fresh |

| Pyridine | Soluble | Not specified | Not specified | Not specified |

The solubility characteristics indicate that DMSO serves as the primary solvent for preparing concentrated stock solutions, while methanol and ethanol are suitable for immediate experimental preparations. The manufacturer confirms that this compound is soluble in DMSO, pyridine, methanol, and ethanol, providing researchers with multiple options depending on their specific experimental requirements and cell line sensitivities. [1]

Dilution Calculator and Preparation Guidelines

For accurate solution preparation, the following reference dilution data is provided:

Table: Dilution Guide for this compound Stock Solution Preparation

| Final Mass | 1 mM Volume | 5 mM Volume | 10 mM Volume | 50 mM Volume | 100 mM Volume |

|---|---|---|---|---|---|

| 1 mg | 1.086 mL | 0.2172 mL | 0.1086 mL | 0.0217 mL | 0.0109 mL |

| 5 mg | 5.4301 mL | 1.086 mL | 0.543 mL | 0.1086 mL | 0.0543 mL |

| 10 mg | 10.8601 mL | 2.172 mL | 1.086 mL | 0.2172 mL | 0.1086 mL |

| 20 mg | 21.7202 mL | 4.344 mL | 2.172 mL | 0.4344 mL | 0.2172 mL |

| 25 mg | 27.1503 mL | 5.4301 mL | 2.715 mL | 0.543 mL | 0.2715 mL |

Key preparation notes:

- For optimal stability, prepare stock solutions immediately before use or store as aliquots at -20°C

- Allow frozen stock solutions to equilibrate to room temperature for at least 1 hour before opening to prevent condensation and moisture absorption

- When handling small quantities, gently shake the vial if the powder adheres to the neck or cap during transportation

- For liquid products, brief centrifugation (200-500 RPM) is recommended to gather the liquid at the vial bottom before opening

- Warm the solution at 37°C and use brief sonication if necessary to achieve complete solubilization [1]

Storage and Stability Protocols

Long-term Storage and Handling

Proper storage conditions are essential for maintaining this compound integrity and ensuring experimental reproducibility:

- Powder Form: The solid powder remains stable for up to 24 months when stored desiccated at 2-8°C in a tightly sealed vial

- Stock Solutions: For DMSO stock solutions, aliquot into small volumes in tightly sealed vials and store at -20°C to avoid repeated freeze-thaw cycles

- Working Solutions: Prepare fresh solutions whenever possible; if stock solutions must be prepared in advance, they are generally usable for up to two weeks when properly stored at -20°C

- Quality Indicators: Monitor solutions for any signs of precipitation or discoloration, which may indicate degradation or contamination [1]

Experimental Considerations and Applications

Solvent Cytotoxicity in Biological Assays

When using this compound in cell-based assays, solvent cytotoxicity must be carefully considered. Recent studies have evaluated the cytotoxic effects of common solvents on various cancer cell lines:

Table: Maximum Tolerated Solvent Concentrations in Cell-Based Assays

| Solvent | HepG2 | MCF-7 | MDA-MB-231 | HT29 | Huh7 | SW480 |

|---|---|---|---|---|---|---|

| DMSO | ≤0.3125% | ≤0.15% | ≤0.3125% | ≤0.3125% | ≤0.3125% | ≤0.3125% |

| Ethanol | ≤0.15% | ≤0.15% | ≤0.15% | ≤0.15% | ≤0.15% | ≤0.15% |

| Methanol | ≤2.5% | ≤2.5% | ≤2.5% | ≤2.5% | ≤2.5% | ≤2.5% |

Critical experimental considerations:

- DMSO demonstrates cell line-specific toxicity, with MCF-7 cells showing particular sensitivity

- Ethanol exhibits rapid concentration-dependent cytotoxicity, reducing viability by >30% at just 0.3125% concentration after 24 hours

- Methanol shows the lowest cytotoxicity profile among the three solvents at concentrations ≤2.5%

- Maintain final solvent concentrations below 0.1% v/v whenever possible to minimize solvent interference

- Always include solvent control groups in experimental designs to account for potential solvent effects [4] [5]

Biological Activity and Research Applications

This compound belongs to a class of naphthopyrone glycosides that have demonstrated various biological activities in research settings. Although specific mechanistic studies on this compound are limited, related compounds from Cassia species have shown promising therapeutic potential:

Advanced Glycation End-product (AGE) Inhibition: Cassiaside C (a structurally related compound) has demonstrated in vitro inhibitory activity against AGE formation, suggesting potential applications in diabetes research and complications associated with protein glycation [6]

Antidiabetic Potential: Bioactive compounds from Cassia species, including related glycosides, have shown antidiabetic effects through multiple mechanisms, including PPAR-γ modulation and PI3K-Akt pathway regulation [7]

Insulin Signaling Modulation: Novel triterpenoids from Cassia fistula stem bark have been reported to enhance GLUT4 translocation and Akt phosphorylation, indicating potential applications in insulin resistance research [8]

Antibacterial Properties: Certain naphthalene and anthraquinone constituents from Cassia seeds exhibit antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), though specific data for this compound is not available [9]

Detailed Experimental Protocols

Stock Solution Preparation for Cell-Based Assays

Diagram 1: Workflow for preparing this compound stock solutions for cell-based assays, highlighting critical quality control checkpoints.

Procedure:

- Calculation: Determine the required concentration based on experimental needs (10 mM in DMSO is recommended for most applications)

- Weighing: Accurately weigh the required amount of this compound powder using an analytical balance

- Solubilization: Add the appropriate solvent to the powder, ensuring complete contact

- Mixing: Vortex the mixture for 30-60 seconds until fully dissolved

- Quality Control: Visually inspect the solution for clarity and absence of particulate matter

- Aliquoting: Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles

- Storage: Label clearly with date, concentration, and solvent, then store at -20°C

Troubleshooting tips:

- If precipitation occurs, warm the solution at 37°C with gentle shaking

- For difficult-to-dissolve samples, use brief sonication in a water bath sonicator

- Always prepare fresh solutions for critical experiments when possible [1]

Cell-Based Assay Protocol with Cytotoxicity Controls

Materials Required:

- This compound stock solution (10 mM in DMSO)

- Appropriate cell culture medium

- Solvent controls (DMSO, methanol, or ethanol at same concentration as test groups)

- Cell lines of interest

- Sterile tissue culture supplies

Procedure:

- Cell Seeding: Seed cells at optimal density (typically 2,000 cells/well for 96-well plates) and incubate for 24 hours

- Treatment Preparation: Prepare working concentrations by diluting this compound stock in culture medium, ensuring final solvent concentration ≤0.5%

- Treatment Application: Replace medium with treatment solutions containing this compound at desired concentrations

- Control Setup: Include solvent control groups (same solvent concentration as treatment groups) and untreated controls

- Incubation: Incubate cells for desired treatment duration (24-72 hours)

- Viability Assessment: Perform MTT or other viability assays according to standard protocols

- Data Analysis: Normalize results to solvent control groups to account for any solvent effects [4] [5]

Conclusion

This compound represents a promising natural compound for pharmacological research, with established protocols for solubility, storage, and experimental application. The comprehensive solubility profile in DMSO, methanol, and ethanol provides researchers with flexible options for experimental design, while the detailed cytotoxicity data for common solvents enables appropriate assay planning. By adhering to the recommended protocols for solution preparation, storage, and experimental controls, researchers can ensure reliable and reproducible results in their investigations of this compound's biological activities and potential therapeutic applications.

References

- 1. | CAS:1958039-40-1 | Manufacturer ChemFaces Cassiaside C 2 [chemfaces.com]

- 2. Phytochemistry, Ethnopharmacological Uses, Biological ... [mdpi.com]

- 3. Medicinal Components Recoverable From Sicklepod ... [longdom.org]

- 4. Comparative cytotoxic effects of methanol, ethanol ... [bmrat.org]

- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of ... [pmc.ncbi.nlm.nih.gov]

- 6. | Endogenous Metabolite | TargetMol Cassiaside C [targetmol.com]

- 7. Exploring the therapeutic mechanisms of Cassia glauca in ... [pmc.ncbi.nlm.nih.gov]

- 8. Novel Triterpenoids from Cassia fistula Stem Bark Depreciates ... [pmc.ncbi.nlm.nih.gov]

- 9. Phenolic Constituents of Cassia Seeds and Antibacterial ... [jstage.jst.go.jp]

Cassiaside C2 storage conditions -20C powder

Storage & Handling Specifications

The table below summarizes the key storage conditions for Cassiaside C2 powder and solutions based on manufacturer recommendations [1]:

| Specification | Recommended Condition |

|---|---|

| Physical Description | Powder [1] |

| Recommended Storage Temperature (Powder) | -20°C [1] |

| Projected Shelf Life (Powder) | Up to 24 months at 2-8°C (in tightly sealed vial) [1] |

| Stock Solution Storage | Aliquot and store at -20°C [1] |

| Projected Shelf Life (Stock Solution) | Up to 2 weeks at -20°C [1] |

| Common Solvents | DMSO, Pyridine, Methanol, Ethanol [1] |

Proposed Experimental Application Notes

This compound is isolated from the seeds of Cassia obtusifolia L. [1]. While its specific biological targets are not fully defined, research on its source plant and related compounds suggests potential applications.

Potential Mechanisms and Applications

- Neuroprotective Applications: Related Cassia seed compounds like aurantio-obtusin exhibit neuroprotective effects. One identified mechanism is antagonism of the vasopressin V1A receptor (V1AR), which reduced neuronal damage in a mouse model of transient forebrain ischemia [2] [3]. This compound could be investigated in similar models.

- Antidiabetic Applications: Extracts of other Cassia species (e.g., Cassia glauca) show antidiabetic properties through multi-target mechanisms, including potential modulation of the PI3K-Akt signaling pathway and inhibition of enzymes like aldose reductase (AKR1B1) [4]. This compound can be explored as a multi-target antidiabetic lead compound [5].

Protocol 1: Investigating Neuroprotective Effects via V1A Receptor

This protocol is based on methods used to study the related compound aurantio-obtusin [2] [3].

- Reconstitution: Prepare a 10 mM stock solution of this compound in DMSO [1]. Aliquot and store at -20°C.

- Cell-Based Functional Assay:

- Cell Line: Chinese Hamster Ovary (CHO) cells transfected with the human V1A receptor (hV1AR).

- Assay: Measure intracellular calcium (Ca²⁺) modulation using a fluorescent assay.

- Procedure:

- Seed cells in a suitable plate and culture overnight.

- Load cells with a calcium-sensitive fluorescent dye.

- Apply test compounds (this compound at various concentrations) followed by the V1A receptor agonist (e.g., Arginine Vasopressin).

- Antagonist Mode Assessment: Pre-incubate cells with this compound for a set period before adding the agonist. A reduction in the calcium response indicates antagonist activity.

- Data Analysis: Calculate % inhibition of the control agonist response and determine the IC₅₀ value.

The workflow can be conceptually summarized as follows:

Protocol 2: Screening for Antidiabetic Potential via AKR1B1 Inhibition

This protocol is adapted from network pharmacology and docking studies on Cassia glauca [4].

- Ligand Preparation:

- Obtain the 3D chemical structure of this compound (e.g., from PubChem by CAS No. 1958039-40-1).

- Use software like Schrödinger's LigPrep to generate optimized 3D structures and low-energy conformers [4].

- Protein Preparation:

- Retrieve the crystal structure of Aldose Reductase (AKR1B1) from the Protein Data Bank (e.g., PDB ID: 4JIR).

- Prepare the protein using a molecular modeling suite: add hydrogen atoms, delete water molecules, and assign correct protonation states before energy minimization [4].

- Molecular Docking:

- Define the binding site on AKR1B1 (e.g., based on the co-crystallized ligand).

- Generate a grid around the binding site.

- Perform docking simulations (e.g., using Glide module in Schrödinger) with this compound.

- Analysis: Evaluate the docking score (reported in kcal/mol) and analyze specific ligand-protein interactions (hydrogen bonds, hydrophobic contacts) in the binding pocket.

The conceptual workflow for this computational protocol is:

Critical Notes for Researchers

- Handling After Shipping: Product packaging may shift during transit, causing powder to adhere to the vial's neck or cap. Gently shake the vial to settle the powder before opening [1].

- Solubility Considerations: this compound dissolves in DMSO and other solvents [1]. For liquid products, brief centrifugation gathers liquid at the vial bottom. Always consider solvent effects on experiments.

- Solution Stability: While stock solutions may be stable for up to two weeks at -20°C [1], preparing fresh solutions is highly recommended for critical experiments.

- Information Gaps: Specific pharmacokinetic data, comprehensive toxicological profiles, and optimized in vivo dosing protocols for this compound are not available in the searched literature and require empirical determination.

Key Conclusions and Future Directions

This compound is a natural product with potential for neuroprotective and antidiabetic research. Successful experimentation requires adherence to recommended storage conditions (-20°C for powder, aliquoted solutions at -20°C). Proposed protocols for V1A receptor modulation and AKR1B1 inhibition provide a starting point. Future work should focus on:

- Establishing its specific molecular targets and mechanisms of action.

- Determining its in vitro and in vivo pharmacokinetic and safety profiles.

- Validating its hypothesized therapeutic effects through robust biological assays.

References

- 1. | CAS:1958039-40-1 | Manufacturer ChemFaces Cassiaside C 2 [chemfaces.com]

- 2. Neuroprotective Effect of Aurantio-Obtusin, a Putative ... [mdpi.com]

- 3. Neuroprotective Effect of Aurantio-Obtusin, a Putative ... [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the therapeutic mechanisms of Cassia glauca in ... [pmc.ncbi.nlm.nih.gov]

- 5. Natural α-Glucosidase and Protein Tyrosine Phosphatase ... [mdpi.com]

Phytochemical Background of Cassiaside C2

Cassiae semen, the source of Cassiaside C2, is a traditional Chinese medicine obtained from the seeds of Cassia obtusifolia L. or Cassia tora L. [1]. Phytochemical studies have identified that naphthopyrones are one of the two primary classes of bioactive compounds in these seeds [1]. While a specific isolation and identification of Cassiaside C has been reported [1], the publicly available scientific literature does not provide explicit experimental details for the preparation of a this compound stock solution.

Proposed Protocol for this compound Stock Solution Preparation

The following protocol is a reasoned proposal based on standard laboratory practices for handling natural products and the properties of similar compounds. You must validate these steps in your own laboratory.

1. Principle This procedure outlines the method for preparing a 10 mM stock solution of this compound from a solid powder, using Dimethyl Sulfoxide (DMSO) as the solvent. The solution will be aliquoted and stored under appropriate conditions to maintain stability for subsequent in vitro experiments.

2. Materials

- This compound: Solid powder (theoretical molecular weight required; please verify from the certificate of analysis).

- Solvent: Anhydrous DMSO, cell culture grade.

- Equipment: Analytical balance, ultrasonic bath, vortex mixer, class II biological safety cabinet.

- Consumables: 1.5 mL or 2.0 mL amber microcentrifuge tubes (to protect from light), sterile pipette tips.

3. Step-by-Step Procedure * Step 1: Calculation Calculate the mass of this compound required using the formula: Mass (mg) = Desired Molarity (mM) × Desired Volume (mL) × Molecular Weight (g/mol) / 1000. For a 10 mM solution in 1 mL, the calculation is: Mass = 10 mM × 1 mL × MW / 1000. * Step 2: Weighing Tare an empty microcentrifuge tube on the analytical balance. Accurately weigh the calculated mass of this compound powder and transfer it to the tube. * Step 3: Dissolution Add a small volume of DMSO (e.g., 0.8 mL) to the tube to avoid exceeding the final volume. Cap the tube tightly and mix immediately by vigorous vortexing for 1-2 minutes. * Step 4: Sonication Place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution and to disrupt any aggregates. If any undissolved material remains, continue sonication in short bursts until the solution is clear. * Step 5: Final Volume Adjustment Bring the solution to the final desired volume (e.g., 1 mL) with the remaining DMSO. Vortex again to ensure homogeneity. * Step 6: Aliquoting Immediately aliquot the prepared stock solution into amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure. * Step 7: Storage Label the aliquots clearly with the compound name, concentration, date, and your initials. Store at -20°C or -80°C, protected from light.

4. Important Notes

- Safety: DMSO is a known skin penetrant. Always wear appropriate personal protective equipment (PPE) including gloves and a lab coat when handling DMSO solutions.

- Sterility: This protocol does not ensure sterility. If required for cell culture, the solution should be filter-sterilized using a 0.22 µm PTFE or PVDF filter that is compatible with DMSO.

- Stability: The long-term stability of this compound in DMSO has not been established. It is recommended to evaluate stability under your specific storage conditions (e.g., via HPLC analysis over time).

- Concentration Verification: The concentration of the stock solution should be verified, for example, by spectrophotometry, if an extinction coefficient is known.

Summary of Stock Solution Preparation

The table below summarizes the key parameters for the proposed stock solution.

| Parameter | Specification |

|---|---|

| Target Compound | This compound |

| Recommended Solvent | Anhydrous DMSO |

| Suggested Stock Concentration | 10 mM |

| Storage Temperature | -20°C or -80°C |

| Storage Container | Amber (light-protective) vials/tubes |

| Key Step | Sonication to ensure complete dissolution |

Experimental Workflow for Isolation and Application

For comprehensive research, the process from plant material to biological testing involves multiple stages. The diagram below outlines a generalized workflow.

Recommendations for Further Research

Given the current lack of specific public data on this compound, you may need to take the following steps to proceed with your work:

- Consult Specialized Databases: Search commercial chemical supplier catalogs (e.g., MedChemExpress, Selleckchem) and natural product-specific databases, which may contain data sheets for purchased compounds.

- Obtain a Certificate of Analysis: If you acquire this compound from a supplier, the Certificate of Analysis (CoA) is an essential document that provides the confirmed molecular weight, purity, and recommended storage conditions.

- Review Broader Literature: Deepen your search for primary research articles specifically on "Cassiae semen" or "Cassia tora" naphthopyrones. Full-text papers in scientific databases may contain the detailed experimental sections you require.

References

Comprehensive Application Notes and Protocols: Cassiaside C2 Concentration Calculation, Dilution, and Experimental Preparation

Introduction to Cassiaside C2 and Botanical Sources

This compound is a bioactive naphthopyrone glycoside primarily isolated from Cassia semen, which refers to the seeds of Cassia obtusifolia L. or Cassia tora L. plants belonging to the Leguminosae family. These seeds are known as "Juemingzi" in traditional Chinese medicine and have been used for centuries in Southeast Asian countries including Korea, Japan, and China for treating various conditions, particularly ophthalmic diseases and liver disorders. [1] this compound represents one of the many specialized metabolites found in these seeds, which are chemically characterized as naphthopyrone derivatives with specific glycosidic attachments. [2] [1]

The therapeutic potential of this compound has been investigated in various pharmacological studies, with research indicating significant antiallergic properties and potential neuroprotective effects. [1] The compound exists alongside numerous structurally related compounds in Cassia seeds, including anthraquinones (chrysophanol, emodin, physcion) and other naphthopyrones (cassiaside, torachrysone, rubrofusarin). [2] [1] From a phytochemical perspective, this compound is typically extracted and isolated using polar solvents such as methanol or ethanol, followed by chromatographic separation techniques. The compound's presence in Cassia seeds can be confirmed through HPLC-MS analysis with characteristic fragmentation patterns. [3]

Table 1: Key Phytochemical Classes in Cassia Seeds and Their Biological Activities

| Phytochemical Class | Representative Compounds | Reported Biological Activities |

|---|---|---|

| Anthraquinones | Chrysophanol, Emodin, Aloe-emodin | Antioxidant, Anti-inflammatory, Laxative [2] [1] |

| Naphthopyrone Glycosides | This compound, Cassiaside B, Toralactone glycosides | Antiallergic, Antimicrobial, Antidiabetic [1] |

| Volatile Oils | Various terpenoids | Aromatic, Potential bioactivities [1] |

| Sterols | β-Sitosterol, Stigmasterol | Antioxidant, Cholesterol-lowering [1] |

Fundamental Principles of Dilution Calculations

The Dilution Formula

The core mathematical principle governing preparation of diluted solutions from concentrated stocks is expressed by the formula:

Where:

- C₁ = Concentration of the starting (stock) solution

- V₁ = Volume of the starting (stock) solution required

- C₂ = Concentration of the final (diluted) solution

- V₂ = Volume of the final (diluted) solution

This equation establishes that the total amount of solute remains constant before and after dilution, merely distributed in different volumes of solvent. The relationship applies universally across various concentration units (molarity, mg/mL, percentage, etc.) provided the same units are used consistently for both C₁ and C₂. [4] [5] When working with this formula, it is crucial to ensure that all units are consistent throughout the calculation (e.g., both volumes in milliliters or both in liters, both concentrations in mM or both in μM). [6]

Practical Application and Rearrangement

Depending on which variables are known and which need to be calculated, the fundamental dilution formula can be rearranged to solve for any unknown parameter:

- To find the required stock volume: V₁ = (C₂ × V₂) / C₁ [5]

- To find the final concentration: C₂ = (C₁ × V₁) / V₂

- To find the final volume: V₂ = (C₁ × V₁) / C₂

The volume of diluent (solvent) needed to achieve the desired dilution is calculated by subtracting the stock volume from the final volume: V_diluent = V₂ - V₁. [7] For critical pharmaceutical applications, it's important to note the distinction between instructions such as "dilute 10mL to 100mL" (which gives a final volume of 100mL) versus "dilute 10mL with 100mL" (which gives a final volume of 110mL). [6]

Experimental Protocols for this compound Solution Preparation

Stock Solution Preparation and Serial Dilution Workflow

The following workflow outlines the complete procedure for preparing this compound stock solutions and working dilutions for experimental use:

Step-by-Step Protocol for Dilution Series Preparation

Materials Required:

- Pure this compound standard (≥95% purity by HPLC)

- Appropriate solvent (DMSO, ethanol, or aqueous buffer depending on application)

- Volumetric flasks (various sizes) or microcentrifuge tubes

- Precision pipettes and tips

- Analytical balance (capable of weighing 0.1 mg - 100 mg)

- Vortex mixer

- Ultrasonic bath (optional, for facilitating dissolution)

Primary Stock Solution Preparation (100 mM):

- Weighing: Tare a clean weighing boat on an analytical balance. Accurately weigh 47.84 mg of this compound (Molecular Weight: 478.4 g/mol for anhydrous form) and transfer quantitatively to a 1-mL volumetric flask. [3]

- Dissolution: Add approximately 0.8 mL of suitable solvent (DMSO recommended for stability) to the flask. Swirl gently and use brief sonication (if necessary) to ensure complete dissolution.

- Final Volume: Make up the solution to the 1.0 mL mark with the same solvent. Mix thoroughly by inverting the flask several times.

- Aliquoting and Storage: Transfer the stock solution to amber vials or microcentrifuge tubes in small aliquots (50-100 μL). Label clearly with compound name, concentration, date, and solvent. Store at -20°C protected from light. [3]

Working Solution Preparation (for cell culture experiments):

- Thawing: Remove one aliquot of the 100 mM stock solution and allow it to reach room temperature.

- Intermediate Dilution: Prepare a 10 mM intermediate solution by diluting 10 μL of the 100 mM stock with 90 μL of appropriate solvent (e.g., DMSO).

- Experimental Concentrations: Further dilute the intermediate solution with complete cell culture medium to achieve the desired final treatment concentrations (typically in the 1-100 μM range).

- Note: Ensure that the final concentration of DMSO in cell culture experiments does not exceed 0.1% v/v to maintain cell viability.

Table 2: Example Dilution Scheme for this compound Cell Treatment

| Target Concentration | Volume of 10 mM Intermediate | Volume of Culture Medium | Final Volume |

|---|---|---|---|

| 100 μM | 10 μL | 990 μL | 1 mL |

| 50 μM | 5 μL | 995 μL | 1 mL |

| 25 μM | 2.5 μL | 997.5 μL | 1 mL |

| 10 μM | 1 μL | 999 μL | 1 mL |

| 1 μM | 1 μL of 1 mM dilution* | 999 μL | 1 mL |

*Prepare 1 mM dilution by adding 10 μL of 10 mM intermediate to 90 μL of solvent, then dilute further.

Analytical Methods for this compound Quantification

HPLC-MS Analysis for Verification

Instrument Parameters:

- Column: Inertsil 5 ODS 3 (150 mm × 3 mm id) or equivalent C18 column [3]

- Mobile Phase: Gradient of 0.25% acetic acid in water (A) and 0.25% acetic acid in acetonitrile (B) [3]

- Gradient Program: 0-5 min: 100% A; 5-45 min: linear gradient from 100% A to 100% B [3]

- Flow Rate: 0.3 mL/min [3]

- Detection: Electrospray ionization mass spectrometry in negative ion mode [3]

- Collision Energy: 45-55 eV with automated data-dependent CID [3]

Sample Preparation:

- Dilute experimental this compound solutions with acetonitrile/water (1:1) mixture to expected concentration range of 0.1-100 μg/mL.

- Filter through 0.22 μm syringe filter before injection.

- Inject 10 μL aliquot for analysis.

Identification: this compound can be identified by its retention time and mass spectrometric fragmentation pattern compared to authentic standards. [3] The characteristic molecular ion [M-H]⁻ and specific fragment ions should be monitored for confirmation.

FT-IR Spectroscopic Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy can provide supplementary confirmation of this compound identity and purity:

Sample Preparation:

- Mix approximately 1.0 mg of dried this compound extract with 300 mg of spectrometric grade dry KBr. [3]

- Pulverize the mixture in a stainless steel vial with grinding balls.

- Compress the powdered sample in an IR die at 24000 lb/in² to form a transparent disc. [3]

Spectral Acquisition:

- Acquire absorbance spectra at 4 cm⁻¹ resolution. [3]

- Signal-average over 32 scans. [3]

- Expected characteristic peaks: 3399 cm⁻¹ (broad, -OH), 2932 cm⁻¹ (-CH₂- stretch), 1718 cm⁻¹ (-CO₂- stretch), 1625 cm⁻¹ (-C=C- puckering). [3]

Research Applications and Biological Testing

In Vitro Biological Assays

This compound has demonstrated promising antiallergic activity in previous studies, making it suitable for investigating mast cell stabilization and histamine release inhibition. [1] For such experiments:

Mast Cell Degranulation Assay:

- Prepare RBL-2H3 cells (rat basophilic leukemia cell line) at 1×10⁵ cells/well in 96-well plates.

- Pre-treat with this compound at concentrations ranging from 1-100 μM for 1 hour.

- Challenge with antigen (e.g., DNP-BSA for IgE-sensitized cells) for 30 minutes.

- Measure β-hexosaminidase release in supernatant using p-nitrophenyl-N-acetyl-β-D-glucosaminide as substrate.

- Calculate percentage inhibition compared to vehicle control.

Antioxidant Activity Assessment:

- Prepare DPPH solution (0.1 mM in ethanol).

- Add equal volume of this compound at various concentrations (10-500 μM).

- Incubate in dark for 30 minutes.

- Measure absorbance at 517 nm.

- Calculate free radical scavenging activity as percentage of control.

In Vivo Study Considerations

For neuroprotection studies inspired by related compounds like chrysophanol: [8]

Dosing Solution Preparation for Animal Studies:

- Based on the molecular weight and desired dosage (e.g., 50 mg/kg for a 20g mouse = 1 mg compound), calculate the required amount of this compound.

- Prepare appropriate vehicle (e.g., 0.5% methylcellulose or 5% DMSO + 95% saline for suspension).

- Use the dilution equation to achieve the required concentration for administration at 10 mL/kg dosing volume.

- For a 50 mg/kg dose: Required concentration = (50 mg/kg × 0.02 kg) / 0.2 mL = 5 mg/mL.

- Homogenize or sonicate if needed to ensure complete dissolution/suspension.

Table 3: Troubleshooting Common Issues in this compound Solution Preparation

| Problem | Potential Cause | Solution |

|---|---|---|

| Poor solubility in aqueous buffers | High hydrophobicity | Use minimal DMSO (≤1%) as cosolvent; prepare fresh solutions |

| Precipitation upon dilution | Solvent exchange effects | Use gradual dilution scheme; add buffer slowly to stock with mixing |

| Degradation during storage | Light or oxygen exposure | Aliquot and store at -20°C under inert gas; use amber vials |

| Inconsistent biological activity | Isomerization or hydrolysis | Verify purity by HPLC before use; avoid extreme pH conditions |

| Low recovery from containers | Surface adsorption | Use silanized vials; include low concentrations of detergent in buffers |

Conclusion and Best Practices

These application notes provide comprehensive protocols for the calculation, preparation, and dilution of this compound solutions for research applications. The C₁V₁ = C₂V₂ equation serves as the fundamental principle for all dilution calculations, with careful attention to unit consistency being critical for accuracy. [4] [5] [6] When working with this compound specifically, researchers should note its naphthopyrone glycoside structure may require specific handling conditions to maintain stability, including protection from light and excessive heat. [3] [1]

For all experimental applications, it is strongly recommended to verify concentrations of critical stock solutions using appropriate analytical methods such as HPLC-UV, particularly when preparing treatments for dose-response studies. [3] Additionally, researchers should consider the solvent compatibility with their biological systems, ensuring that final solvent concentrations do not exceed cytotoxic thresholds (typically ≤0.1% for DMSO in cell culture). [3] [1] Following these detailed protocols will ensure reproducible and reliable experimental results with this compound across various research applications.

References

- 1. Cassiae semen: A review of its phytochemistry and ... [spandidos-publications.com]

- 2. Phytochemistry, Ethnopharmacological Uses, Biological ... [mdpi.com]

- 3. Medicinal Components Recoverable From Sicklepod ... [longdom.org]

- 4. Dilution Calculator [tocris.com]

- 5. How To Calculate A Dilution [sciencecompany.com]

- 6. Medication maths: dilutions [pharmaceutical-journal.com]

- 7. Dilution Calculator [synthace.com]

- 8. The natural retinoprotectant chrysophanol attenuated ... [nature.com]

Comprehensive Application Notes and Protocols: UPLC-MS Identification and Analysis of Cassiaside C2 from Cassiae Semen

Introduction and Chemical Background

Cassiaside C2 is a complex naphthopyrone compound predominantly found in Cassiae Semen (the seed of Cassia obtusifolia or Cassia tora), a traditional herbal medicine widely used in Eastern practices for its various therapeutic benefits. This specialized metabolite belongs to a broader class of bioactive naphthalene derivatives that demonstrate significant pharmacological potential, particularly in hepatic health and metabolic disorders. The chemical structure of this compound is characterized by a molecular formula of C₃₉H₅₂O₂₅ with an average molecular weight of 920.82 g/mol [1]. This substantial molecular weight reflects the complex glycosylated nature of the compound, which features multiple sugar moieties attached to a naphthopyrone core structure.

The structural complexity of this compound presents both analytical challenges and opportunities for advanced characterization techniques. As part of the naphthopyrone reference extract (NRE) from Cassiae Semen, this compound represents one of the major chemical constituents alongside related compounds including cassiaside B₂, rubrofusarin-6-O-β-D-gentiobioside, and cassiaside C [2]. These compounds collectively contribute to the medicinal properties of Cassiae Semen extracts, which have been documented in ethnopharmacological studies for their anti-inflammatory, antioxidant, and hepatoprotective effects. The intricate glycosylation patterns of this compound not only influence its physicochemical properties but also potentially impact its bioavailability and metabolic fate in biological systems.

Recent advances in analytical technologies, particularly ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), have enabled more precise characterization of such complex natural products. This technical capability has facilitated the development of standardized analytical protocols for the reliable identification and quantification of this compound in both raw herbal materials and finished botanical products. The implementation of robust analytical methods is essential for quality assurance in herbal medicine and for advancing research on the therapeutic applications of this promising natural compound.

UPLC-MS Analysis for Identification and Characterization

Instrumentation and Analytical Conditions

The identification and structural characterization of this compound requires sophisticated UPLC-MS instrumentation capable of high-resolution separation and sensitive detection. The optimal analytical system should comprise an Ultimate 3000 UPLC system coupled with a triple quadrupole mass spectrometer (such as the TSQ Quantis) equipped with an electrospray ionization (ESI) source [3]. For chromatographic separation, a Hypersil Gold column (1.9 μm particle size, 100 mm × 2.1 mm i.d.) maintained at 30°C provides excellent resolution for naphthopyrone compounds. The mobile phase should consist of two components: (A) 0.05% formic acid in water (v/v) and (B) acetonitrile,

The gradient elution program must be carefully optimized to achieve optimal separation of this compound from other structurally similar naphthopyrones. An effective gradient protocol begins with 10% solvent B at initial conditions, increasing to 26.5% B at 0.7 minutes, then ramping to 70% B by 2.0 minutes, maintaining this concentration until 3.2 minutes, followed by an increase to 90% B at 3.5 minutes which is held until 7.0 minutes, before returning to initial conditions by 7.5 minutes and re-equilibrating until 12 minutes [3]. The flow rate should be maintained at 0.3 mL/min with an injection volume typically between 1-5 μL, depending on the sample concentration and detection sensitivity requirements.

Mass Spectrometric Parameters and Detection

Mass spectrometric detection of this compound is optimally performed using electrospray ionization in negative ion mode, as naphthopyrone compounds typically exhibit better ionization efficiency under these conditions. The instrument parameters should be carefully optimized as follows: the ion spray voltage should be set between -2.8 to -3.2 kV, the source temperature at 300°C, with nebulizer and heater gas (typically nitrogen) pressures of 40 and 50 psi respectively. The declustering potential and collision energy values should be optimized for this compound through direct infusion experiments, with typical values ranging from -80 to -120 V and -30 to -50 eV, respectively, for fragmentation analysis.

For definitive identification, the mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to target specific precursor-to-product ion transitions unique to this compound. The precursor ion [M-H]⁻ with m/z 919.27 should be monitored along with characteristic fragment ions that may include m/z 757.21 (loss of one hexose moiety), m/z 595.15 (loss of two hexose units), and m/z 433.09 (aglycone after complete deglycosylation) [2] [4]. These fragmentation patterns provide essential structural information about the glycosylation pattern and the core naphthopyrone structure. Additional confirmation can be obtained through full-scan MS/MS experiments using high-resolution instruments such as LTQ-Orbitrap XL MS which provides accurate mass measurements with precision typically better than 5 ppm, allowing definitive elemental composition assignment [2].

Sample Preparation Protocol

Crude Extract Preparation: Begin by accurately weighing 100 mg of powdered Cassiae Semen material into a 50 mL conical tube. Add 20 mL of 70% methanol-water solution and sonicate for 30 minutes at 40°C. Centrifuge the mixture at 4000 rpm for 10 minutes and carefully collect the supernatant. Repeat the extraction once more with fresh solvent, combine the supernatants, and evaporate to dryness under reduced pressure at 40°C [2].

Solid Phase Extraction Cleanup: Reconstitute the dried extract in 5 mL of 20% methanol and load onto a C18 solid-phase extraction cartridge (500 mg/6 mL) that has been preconditioned with 5 mL methanol followed by 5 mL water. Wash with 5 mL of 30% methanol to remove interfering compounds, then elute this compound with 8 mL of 70% methanol. Evaporate the eluent to dryness under nitrogen stream and reconstitute in 1 mL of methanol for UPLC-MS analysis [4].

Quality Control Samples: Prepare system suitability solution containing this compound and related naphthopyrones at approximately 1 μg/mL in methanol. Prepare quality control samples at low, medium, and high concentrations (0.1, 1.0, and 10 μg/mL) in triplicate to validate the analytical run. Include procedure blanks (extraction solvents without plant material) to identify potential contamination and matrix spikes to assess recovery efficiency [2] [4].

Quantitative Determination using HPLC and Method Validation

HPLC-PDA Quantitative Analysis

While UPLC-MS provides excellent sensitivity and specificity for identification, quantitative analysis of this compound can be effectively performed using High Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) [4]. This approach offers the advantage of being more accessible to laboratories without mass spectrometric capabilities while still providing accurate quantification. For HPLC analysis, the optimal separation is achieved using a Zorbax TC18 column (4.6 × 250 mm, 5 μm particle size) maintained at 25°C. The mobile phase should consist of 0.1% formic acid in water (A) and acetonitrile (B) with a flow rate of 0.8 mL/min under gradient elution conditions. The detection wavelength should be set at 259 nm, which corresponds to the maximum absorbance of naphthopyrone compounds [4].

The quantitative method must be properly validated according to ICH guidelines to ensure reliability and accuracy. The validation parameters should include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For this compound, the method typically demonstrates excellent linearity (r² > 0.99) over a concentration range of 0.25-100 μg/mL [4]. The LOD and LOQ values for naphthopyrone compounds in validated methods are generally reported as 0.082-1.969 μg/mL and 0.250-5.967 μg/mL, respectively, depending on the specific compound and matrix [4]. The precision of the method, expressed as relative standard deviation (RSD%), should be less than 5% for both intra-day and inter-day variations, while accuracy measured as recovery typically ranges between 85.22-100.32% for this compound and related compounds [4].

Method Validation Protocol

Linearity and Calibration Curve: Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol. Dilute appropriately to create at least six calibration standards covering the concentration range from LOQ to 200% of expected sample concentrations. Inject each calibration standard in triplicate and plot the peak area against concentration. Perform linear regression analysis and ensure the correlation coefficient (r²) is greater than 0.995 [4].

Precision and Accuracy Evaluation: Prepare quality control (QC) samples at three concentration levels (low, medium, high) covering the calibration range. Analyze six replicates of each QC level in a single run for intra-day precision and over three different days for inter-day precision. Calculate the relative standard deviation (RSD%) for each set, which should not exceed 15% (20% at LOQ). For accuracy assessment, prepare spiked samples with known concentrations and calculate the percentage recovery, which should be within 85-115% of the nominal values [4].

Robustness Testing: Deliberately introduce small variations in method parameters including mobile phase composition (±2%), column temperature (±2°C), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). Evaluate the impact on retention time, peak area, and resolution factor for this compound. The method is considered robust if system suitability parameters remain within specified limits despite these intentional variations [4].

Table 1: Optimal Chromatographic Conditions for this compound Analysis

| Parameter | UPLC-MS Conditions | HPLC-PDA Conditions |

|---|---|---|